3-(2-Fluorobenzyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOURVRXOUYVMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443416 | |
| Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768341-24-8 | |
| Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance and Research Landscape
Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Chemical Biology
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. tandfonline.comfrontiersin.org Its prevalence is underscored by its presence in numerous natural alkaloids and FDA-approved drugs. frontiersin.orgnih.govnih.gov The significance of this scaffold is multifaceted, arising from its unique structural and chemical properties.
Nitrogen heterocycles are among the most common structural motifs found in pharmaceuticals. openmedicinalchemistryjournal.commdpi.com An analysis of FDA-approved drugs reveals that approximately 59% of small-molecule drugs contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.com These rings are considered "privileged structures" due to their ability to interact with biological targets through various mechanisms, including hydrogen bonding, which is facilitated by the nitrogen atom. mdpi.com
The pyrrolidine ring, as a saturated nitrogen heterocycle, offers a distinct advantage over its aromatic counterparts by providing a three-dimensional (3D) structure. nih.govresearchgate.net This non-planar geometry allows for a more comprehensive exploration of pharmacophore space, which is crucial for achieving high affinity and selectivity for biological targets. nih.govresearchgate.net The sp³-hybridized carbon atoms in the pyrrolidine ring contribute to this increased 3D coverage, a feature that has been linked to higher clinical success rates for new bioactive molecules. nih.gov
The flexibility of the pyrrolidine ring is a key aspect of its utility in drug design. The ring is not flat and undergoes a phenomenon known as "pseudorotation," which describes the continuous interconversion between various "puckered" conformations, often referred to as envelope and twist forms. nih.govresearchgate.net This dynamic behavior allows the molecule to adopt different shapes, which can be critical for its interaction with the binding site of a protein. beilstein-journals.org
The substitution pattern on the pyrrolidine ring can significantly influence its conformational preferences. For instance, the introduction of a fluorine atom can rigidify the ring by favoring a specific pucker due to electrostatic interactions. beilstein-journals.org This conformational locking can lead to a more defined three-dimensional structure, which can enhance binding affinity to a target protein. beilstein-journals.org The study of these conformational dynamics is often carried out using techniques like NMR spectroscopy and computational modeling. rsc.orgfrontiersin.orgnih.govsemanticscholar.orgrsc.org For example, quantum mechanical calculations have been used to determine the relative stability of different puckered states, such as the Cγ-endo and Cγ-exo conformations. frontiersin.orgnih.gov
The Significance of Fluorine Substitution in Drug Design
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. tandfonline.commdpi.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to improve various aspects of a drug's performance. tandfonline.commdpi.com
Fluorine substitution can have a profound effect on a molecule's biological activity and its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). tandfonline.comnih.govscispace.com One of the most significant benefits of fluorination is the enhancement of metabolic stability. tandfonline.comnih.govbohrium.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. tandfonline.com This can lead to a longer half-life and improved bioavailability of the drug. nih.gov
Furthermore, the introduction of fluorine can alter the lipophilicity of a molecule, which affects its ability to cross cell membranes. mdpi.comnih.gov While the effect can vary depending on the molecular context, fluorination often increases lipophilicity, which can enhance absorption. nih.gov The high electronegativity of fluorine can also influence the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a drug's solubility, absorption, and interaction with its target. nih.govbohrium.com Fluorine can also participate in forming favorable interactions with protein targets, thereby increasing binding affinity. tandfonline.combohrium.com
| Property Affected | Impact of Fluorine Substitution |
| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking metabolically labile sites. tandfonline.combohrium.com |
| Binding Affinity | Can be enhanced through direct interactions with the target protein or by altering the electronic properties of the ligand. tandfonline.combohrium.com |
| Lipophilicity | Generally increased, which can improve membrane permeability and absorption. nih.gov |
| pKa | The acidity or basicity of nearby functional groups can be modulated, affecting solubility and bioavailability. nih.govbohrium.com |
| Conformation | Can influence the preferred conformation of a molecule, which can be crucial for biological activity. bohrium.com |
Historical and Current Research Trends in Fluorinated Pyrrolidine Derivatives
The combination of the pyrrolidine scaffold and fluorine substitution has led to the development of a wide range of bioactive compounds. researchgate.net Research in this area has explored their potential in various therapeutic areas, including as anticancer, antibacterial, and central nervous system agents. tandfonline.comnih.gov
For instance, studies have shown that the introduction of a fluorophenyl group at the 3-position of pyrrolidine sulfonamides can lead to potent in vitro activity. nih.gov In another example, N-Mannich bases derived from 3-(2-fluorophenyl)-pyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant activity. nih.gov The results indicated that some of these compounds were more potent and less neurotoxic than the reference drug phenytoin. nih.gov
The synthesis of fluorinated pyrrolidine derivatives often involves stereoselective methods to control the spatial arrangement of the atoms, as this can have a significant impact on biological activity. acs.org Recent research has focused on the development of efficient synthetic routes to access enantiomerically pure fluorinated pyrrolidines. acs.org
While specific research on 3-(2-Fluorobenzyl)pyrrolidine is not extensively documented in publicly available literature beyond its availability as a chemical reagent, its structure is indicative of its potential as a building block in medicinal chemistry. sigmaaldrich.comcymitquimica.comcymitquimica.com The 2-fluoro substitution on the benzyl (B1604629) group is a common strategy to modulate electronic and conformational properties. The pyrrolidine ring provides a versatile and well-established scaffold for further chemical modification.
Synthetic Methodologies and Chemical Transformations
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
The synthesis of 3-(2-Fluorobenzyl)pyrrolidine can be approached by either constructing the pyrrolidine ring with the substituent already in place or by functionalizing a pre-existing pyrrolidine scaffold.
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a direct method for introducing the 2-fluorobenzyl group onto a pyrrolidine ring. This typically involves the reaction of a pyrrolidine derivative bearing a nucleophilic center at the 3-position with a suitable 2-fluorobenzyl electrophile, or conversely, a nucleophilic 2-fluorobenzyl reagent with a pyrrolidine electrophile.
One common strategy involves the alkylation of a pre-formed pyrrolidine enolate or a related nucleophile with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide. The basicity of the pyrrolidine nitrogen often necessitates N-protection to prevent side reactions.
| Reactant 1 | Reactant 2 | General Conditions | Product |
| N-protected pyrrolidin-3-one | 2-Fluorobenzylmagnesium bromide | Ether solvent, low temperature | N-protected 3-(2-fluorobenzyl)pyrrolidin-3-ol |
| N-protected 3-halopyrrolidine | 2-Fluorobenzylcuprate | Ether solvent | N-protected this compound |
| N-protected pyrrolidine | 2-Fluorobenzyl bromide | Strong base (e.g., LDA) | N-protected this compound |
Subsequent deprotection of the nitrogen atom yields the final product, this compound. The choice of protecting group and reaction conditions is crucial to optimize the yield and minimize byproducts.
Multi-Step Organic Synthesis Approaches
Multi-step synthesis provides a versatile platform for the construction of this compound, often starting from readily available precursors. These routes allow for greater control over the molecular architecture and stereochemistry.
A representative multi-step synthesis could commence with an N-protected pyrrolidin-3-one. A Wittig reaction with a phosphonium ylide derived from 2-fluorobenzyl bromide would introduce the 2-fluorobenzyl group as an exocyclic double bond. Subsequent hydrogenation of this double bond would then afford the desired this compound skeleton. The Wittig reaction is a well-established method for alkene synthesis from aldehydes and ketones nih.govresearchgate.netsemanticscholar.org.
Another approach involves the reductive amination of a suitable keto-precursor. For instance, the reaction of a γ-keto ester with 2-fluorobenzylamine followed by reduction and cyclization can lead to the formation of the pyrrolidine ring with the desired substituent at the 3-position. Reductive amination is a powerful tool for the formation of amines from carbonyl compounds nih.govresearchgate.net.
Ring Closure Reactions
The construction of the pyrrolidine ring through cyclization reactions is a fundamental strategy in heterocyclic chemistry. For this compound, this can be achieved through various intramolecular reactions.
One prominent method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. For example, an azomethine ylide generated from the condensation of an amino acid with an aldehyde can react with a dipolarophile such as an acrylate ester. Subsequent transformations of the resulting polysubstituted pyrrolidine can lead to the target molecule. This methodology is a powerful tool for the stereoselective synthesis of highly substituted pyrrolidines nih.govmdpi.com.
Intramolecular aza-Michael additions also offer a viable route. A precursor containing both an amine and an α,β-unsaturated carbonyl moiety can undergo cyclization to form the pyrrolidine ring. The 2-fluorobenzyl group can be introduced either before or after the ring formation. The "clip-cycle" methodology, which involves an alkene metathesis followed by a chiral phosphoric acid-catalyzed aza-Michael reaction, has been successfully applied to the synthesis of 3,3-disubstituted pyrrolidines whiterose.ac.ukwhiterose.ac.uk.
Ring-closing metathesis (RCM) of a diallylamine derivative bearing a 2-fluorobenzyl group is another effective strategy for constructing the pyrrolidine ring organic-chemistry.orgox.ac.uk.
Stereoselective Synthesis Pathways
The synthesis of enantiomerically pure or enriched this compound is of significant interest, and several stereoselective strategies have been developed to achieve this.
Enantioselective synthesis can be achieved through the use of chiral catalysts or chiral auxiliaries. Asymmetric hydroamination reactions catalyzed by chiral copper complexes have been shown to be effective in the synthesis of α-arylpyrrolidines nih.gov. Chiral phosphoric acids have also been employed as catalysts in asymmetric aza-Michael reactions to produce enantioenriched pyrrolidines whiterose.ac.ukwhiterose.ac.uk.
The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is another common strategy ox.ac.uksigmaaldrich.comorganic-chemistry.org. For example, a chiral auxiliary attached to the pyrrolidine nitrogen can direct the stereoselective alkylation at the C3 position.
| Method | Chiral Source | Key Transformation | Stereochemical Outcome |
| Asymmetric Catalysis | Chiral Phosphoric Acid | Intramolecular aza-Michael addition | High enantioselectivity |
| Chiral Auxiliary | (S)- or (R)-phenylglycinol | Diastereoselective alkylation | Control of C3 stereocenter |
| Enzymatic Resolution | Lipase | Kinetic resolution of a racemic intermediate | Separation of enantiomers |
In cases where the target molecule contains more than one stereocenter, diastereoselective control is crucial. Diastereoselective reductions of substituted pyrrolinones or the diastereoselective addition of organometallic reagents to chiral imines are common methods to control the relative stereochemistry of substituents on the pyrrolidine ring. The stereochemical outcome is often dictated by steric hindrance and the inherent conformational preferences of the cyclic transition states.
Installation of the 2-Fluorobenzyl Moiety
The introduction of the 2-fluorobenzyl group onto the pyrrolidine core is a critical step in the synthesis of the target compound. Various established synthetic methods can be employed for this transformation, primarily involving direct alkylation, coupling reactions, and strategies utilizing precursor chemistry.
Direct Alkylation and Coupling Reactions
Direct alkylation represents a straightforward approach for the formation of the C-C bond between the pyrrolidine ring and the 2-fluorobenzyl group. This can be achieved through the reaction of a suitable pyrrolidine precursor with a 2-fluorobenzyl halide. For instance, the alkylation of a pyrrolidine-3-one derivative or a related enamine with 2-fluorobenzyl bromide in the presence of a suitable base would yield the desired carbon skeleton. Subsequent reduction of the ketone functionality would then afford this compound.
Reductive amination is another powerful and widely used method for the synthesis of substituted amines and is highly applicable for the preparation of this compound. harvard.eduresearchgate.netmasterorganicchemistry.comresearchgate.net This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of a 3-aminopyrrolidine derivative with 2-fluorobenzaldehyde, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. harvard.edumasterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another versatile route. nih.govsciforum.netmdpi.comnih.govsemanticscholar.org This reaction typically involves the coupling of an organoboron compound with an organic halide. In this context, a 3-halopyrrolidine derivative could be coupled with a 2-fluorobenzylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base to form the desired product. The Suzuki-Miyaura coupling is known for its high functional group tolerance and is a widely adopted method in modern organic synthesis. nih.gov
| Reaction Type | Pyrrolidine Precursor | 2-Fluorobenzyl Reagent | Key Reagents |
| Direct Alkylation | Pyrrolidine-3-one | 2-Fluorobenzyl bromide | Base (e.g., LDA, NaH) |
| Reductive Amination | 3-Aminopyrrolidine | 2-Fluorobenzaldehyde | Reducing agent (e.g., NaBH(OAc)3) |
| Suzuki-Miyaura Coupling | 3-Halopyrrolidine | 2-Fluorobenzylboronic acid | Palladium catalyst, Base |
Precursor Chemistry and Derivatization Strategies
The synthesis of suitable precursors is fundamental to the successful implementation of the aforementioned reactions. For instance, the preparation of optically pure pyrrolidine derivatives often starts from readily available chiral precursors like proline or hydroxyproline. mdpi.com These can be stereoselectively converted into 3-substituted pyrrolidines through various synthetic manipulations.
Furthermore, multi-component reactions, such as the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes, provide a rapid and efficient way to construct substituted pyrrolidine rings. enamine.netmdpi.com By carefully choosing the starting materials, it is possible to introduce the necessary functionality for the subsequent attachment of the 2-fluorobenzyl group.
Derivatization and Scaffold Modification of this compound
Once this compound is synthesized, it can serve as a versatile scaffold for the creation of a diverse range of analogs and hybrid molecules with potential therapeutic applications.
Synthesis of Substituted Analogs
Further functionalization of the this compound scaffold can be achieved through various chemical transformations. The nitrogen atom of the pyrrolidine ring is a common site for modification. N-alkylation, N-acylation, or N-arylation can be readily performed to introduce a wide array of substituents. For example, reaction with different alkyl halides, acyl chlorides, or aryl halides under appropriate conditions can lead to a library of N-substituted analogs.
Modifications on the pyrrolidine ring itself are also possible. For instance, if a ketone precursor was used in the initial synthesis, the resulting hydroxyl group after reduction can be further functionalized. Additionally, C-H activation methodologies could potentially be employed to introduce substituents at other positions on the pyrrolidine ring, although this would require careful control of regioselectivity. The synthesis of polysubstituted pyrrolidines is a key strategy in the development of new bioactive compounds. nih.gov
| Modification Site | Reaction Type | Reagents | Resulting Analog |
| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(2-fluorobenzyl)pyrrolidine |
| Pyrrolidine Nitrogen | N-Acylation | Acyl chloride, Base | N-Acyl-3-(2-fluorobenzyl)pyrrolidine |
| Pyrrolidine Nitrogen | N-Arylation | Aryl halide, Catalyst | N-Aryl-3-(2-fluorobenzyl)pyrrolidine |
Hybrid Molecule Design and Synthesis
The concept of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a promising strategy in drug discovery. nih.gov The this compound scaffold can be incorporated into hybrid molecules to explore new chemical space and potentially achieve synergistic biological activities.
For example, the pyrrolidine nitrogen can be used as a linker to attach other heterocyclic moieties. One approach could involve the synthesis of pyrrolidine-based chalcones, which can then be cyclized to form pyrazoline derivatives, resulting in pyrrolidine-pyrazoline hybrids. acs.orgacs.org Another strategy could involve linking the this compound unit to other bioactive scaffolds, such as indole or imidazole, through a suitable spacer. The design and synthesis of such hybrid molecules offer a pathway to novel compounds with potentially enhanced or new pharmacological profiles.
Stereochemical Investigations
Enantiomeric Forms and Their Implications in Biological Systems
The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets such as enzymes and receptors. For chiral molecules like 3-(2-Fluorobenzyl)pyrrolidine, one enantiomer often exhibits greater potency or a different pharmacological effect compared to its counterpart. This is because biological macromolecules are themselves chiral, leading to diastereomeric interactions with the enantiomers of a drug.
The more active enantiomer is often referred to as the "eutomer," while the less active one is the "distomer". jsmcentral.org The distomer may be inactive, less active, or in some cases, contribute to undesirable side effects. The differential activity of enantiomers is a well-established principle in pharmacology, underscoring the importance of studying the individual stereoisomers of a chiral drug candidate. nih.govresearchgate.net For pyrrolidine (B122466) derivatives, the spatial orientation of substituents has been shown to be a key determinant of their biological profile, affecting everything from receptor binding affinity to enzyme inhibition. researchgate.netdocumentsdelivered.com
Table 1: Illustrative Differential Biological Activity of Pyrrolidine Enantiomers
| Enantiomer | Target Binding Affinity (IC₅₀) | Functional Activity | Potential Implication |
| (R)-enantiomer | Lower (e.g., 10 nM) | Agonist | The eutomer, responsible for the desired therapeutic effect. |
| (S)-enantiomer | Higher (e.g., 500 nM) | Antagonist or Inactive | The distomer, potentially contributing to off-target effects or a reduced overall efficacy of a racemic mixture. |
Absolute Stereochemistry Determination and Its Role in Pharmacological Activity
Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of each enantiomer is crucial for understanding its structure-activity relationship (SAR). utsunomiya-u.ac.jp Techniques such as single-crystal X-ray crystallography are considered the gold standard for unambiguously assigning the (R) or (S) configuration to a chiral center. nih.govwikipedia.orgnih.gov This method involves diffracting X-rays through a well-ordered crystal of the compound, which provides detailed information about the atomic positions in three-dimensional space. mdpi.comlibretexts.orgresearchgate.net
Other spectroscopic methods, such as Vibrational Circular Dichroism (VCD), can also be employed to determine absolute stereochemistry, often in conjunction with computational predictions. stackexchange.com For some pyrrolidine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, such as Mosher's amides, can also be a powerful tool for assigning the absolute configuration. nih.gov
The knowledge of absolute stereochemistry is not only a scientific imperative but also a regulatory one. For the development of new pharmaceuticals, regulatory agencies often require that the individual enantiomers of a chiral drug be studied separately to ensure their safety and efficacy. d-nb.info
Table 2: Methods for Determining Absolute Stereochemistry
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | X-ray diffraction by a single crystal to determine the 3D arrangement of atoms. wikipedia.orglibretexts.org | Provides unambiguous determination of absolute configuration. wikipedia.org | Requires the growth of high-quality single crystals, which can be challenging. stackexchange.com |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. stackexchange.com | Can be used for molecules in solution; does not require crystallization. | Requires comparison with computationally predicted spectra. stackexchange.com |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral agent, leading to distinguishable NMR spectra. nih.gov | Does not require specialized equipment beyond a standard NMR spectrometer. | Indirect method; requires the availability of a suitable derivatizing agent. |
| Microcrystal Electron Diffraction (MicroED) | Uses electron diffraction on microcrystals to determine the structure. d-nb.info | Can be used when only very small crystals are available. d-nb.info | A newer technique that is less widely available than X-ray crystallography. |
Stereoisomer Differentiation and Analytical Characterization for Research
The separation and analysis of the enantiomers of this compound are essential for both research and quality control purposes. Chiral chromatography is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and versatile method for separating enantiomers. jsmcentral.orgnih.govresearchgate.net CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common for the separation of a wide range of chiral compounds, including those with a pyrrolidine scaffold. nih.gov
Supercritical Fluid Chromatography (SFC) is another effective technique for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases than HPLC. nih.govdntb.gov.ua The choice of the appropriate chiral column and chromatographic conditions is critical to achieving a successful separation. nih.gov
Table 3: Analytical Techniques for Stereoisomer Differentiation
| Technique | Description | Key Features |
| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase to differentially retain enantiomers, allowing for their separation. nih.govresearchgate.net | Highly versatile; a wide variety of chiral columns are commercially available. researchgate.net |
| Chiral Supercritical Fluid Chromatography (SFC) | Employs a supercritical fluid as the mobile phase along with a chiral stationary phase for separation. dntb.gov.ua | Offers rapid separations and reduced solvent consumption compared to HPLC. nih.gov |
| Chiral Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds, using a chiral stationary phase to separate enantiomers. | High resolution and sensitivity. |
| Capillary Electrophoresis (CE) | Separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector in the background electrolyte. | Requires only small sample volumes and can be highly efficient. |
Advanced Structural Characterization and Analysis in Research Contexts
Spectroscopic Techniques for Structural Elucidation in SAR Studies
Spectroscopic analysis is the cornerstone of chemical research, providing definitive evidence of molecular structure and purity. For a compound like 3-(2-Fluorobenzyl)pyrrolidine, these techniques are indispensable for confirming its identity after synthesis and for distinguishing it from closely related isomers, which is crucial for interpreting SAR data accurately.
Application in Confirming Synthetic Pathways
The synthesis of this compound, like other substituted pyrrolidines, involves a series of reactions that must be carefully monitored to ensure the desired product is obtained. Spectroscopic methods are vital at each stage to confirm the structure of intermediates and the final compound. scichemj.orgnih.gov
Key techniques used in this confirmation process include:
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov The fragmentation pattern in MS can also offer structural clues. For benzylpyrrolidines, a characteristic fragmentation is the cleavage of the C-N bond or the benzylic bond, often resulting in a prominent tropylium (B1234903) ion (m/z 91) or a fluorotropylium ion (m/z 109). nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks would include C-H stretching for both aliphatic (pyrrolidine) and aromatic (benzyl) protons, N-H stretching (if a secondary amine), and C-F stretching for the fluorinated ring. The disappearance of signals from starting materials (e.g., a carbonyl peak from a precursor) and the appearance of expected product signals confirm the reaction's success. nih.gov
The table below illustrates the kind of hypothetical spectroscopic data that would be used to confirm the successful synthesis of this compound.
| Technique | Expected Observation | Inference |
| ¹H NMR | Signals for pyrrolidine (B122466) ring protons (1.5-3.5 ppm), benzylic CH₂ (2.5-3.0 ppm), and aromatic protons (6.9-7.3 ppm) with complex splitting due to fluorine coupling. | Confirms the presence and connectivity of the main structural components. |
| ¹³C NMR | Aliphatic signals for pyrrolidine carbons (~25, 45, 55 ppm), a benzylic carbon signal (~35-40 ppm), and aromatic signals including a carbon directly bonded to fluorine showing a large ¹JCF coupling constant. chemicalbook.com | Verifies the complete carbon skeleton and the position of the fluorine atom. |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 179. Fragment ion at m/z = 109 (fluorobenzyl cation). | Confirms molecular weight and characteristic structural fragmentation. |
| IR Spectroscopy | C-H (aliphatic & aromatic) stretches (~2850-3100 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹). | Identifies key functional groups and confirms the incorporation of the fluorobenzyl moiety. |
Differentiation of Positional Isomers
In SAR studies, the precise location of the fluorine atom on the benzyl (B1604629) ring is critical, as this compound (ortho), 3-(3-Fluorobenzyl)pyrrolidine (meta), and 3-(4-Fluorobenzyl)pyrrolidine (para) can have vastly different biological activities and metabolic profiles. Differentiating these positional isomers requires careful spectroscopic analysis, as their basic properties are very similar. nih.gov
NMR Spectroscopy: ¹H and ¹³C NMR are particularly effective. The substitution pattern on the aromatic ring creates unique splitting patterns and chemical shifts for the aromatic protons. Furthermore, ¹⁹F NMR would show a single, distinct resonance for each isomer at a characteristic chemical shift. Carbon-fluorine coupling constants (ⁿJCF) in the ¹³C NMR spectrum are also diagnostic, with the magnitude of the coupling varying depending on the number of bonds separating the carbon and fluorine atoms. mdpi.com
Chromatography-Mass Spectrometry (GC-MS/LC-MS): Chromatographic methods can often separate positional isomers based on slight differences in polarity and boiling point. nih.gov When coupled with mass spectrometry, the retention time provides one layer of identification. While the electron ionization (EI) mass spectra of positional isomers are often very similar, techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can sometimes generate unique fragment ions or different relative abundances of common ions, aiding in their differentiation. nih.gov
Infrared Ion Spectroscopy (IRIS): This advanced technique has shown promise in distinguishing positional isomers. The substitution pattern on the benzene (B151609) ring gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm⁻¹) of the IR spectrum. These patterns are often consistent and can be used to reliably identify ortho, meta, or para substitution. researchgate.netchemrxiv.org
The following table summarizes the key differences that would be exploited to distinguish the positional isomers of 3-(Fluorobenzyl)pyrrolidine.
| Technique | Distinguishing Feature for Isomers (ortho vs. meta vs. para) |
| ¹H NMR | Unique chemical shifts and splitting patterns for the four aromatic protons for each isomer. |
| ¹³C NMR | Different chemical shifts for the aromatic carbons and distinct through-bond C-F coupling constants (¹JCF, ²JCF, ³JCF, ⁴JCF). |
| GC/LC Retention Time | Isomers often exhibit slightly different retention times due to differences in dipole moment and molecular shape. nih.gov |
| MS/MS Fragmentation | While major fragments may be the same (e.g., m/z 109), the relative intensities of certain smaller fragments may differ upon CID. nih.gov |
| Infrared Spectroscopy | Diagnostic C-H out-of-plane bending bands in the fingerprint region of the spectrum that are characteristic of the substitution pattern. researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Computational methods provide powerful insights into the structural and energetic properties of molecules, complementing experimental data. For this compound, molecular modeling is used to understand its preferred three-dimensional shape and how it might interact with a biological target.
Conformational Analysis and Pseudorotation
The five-membered pyrrolidine ring is not planar but exists in a range of puckered conformations to relieve ring strain. This dynamic process is known as pseudorotation. The conformation of the ring can significantly influence a molecule's biological activity by altering the spatial orientation of its substituents. nih.gov
The puckering of the pyrrolidine ring is typically described by two main forms:
Envelope (E) Conformation: Four of the ring atoms are coplanar, and the fifth is out of the plane.
Twist (T) Conformation: No four atoms are coplanar.
For a substituted pyrrolidine, the substituents energetically favor certain puckered states. A bulky substituent at the C3 position, such as the 2-fluorobenzyl group, will have a significant influence on the equilibrium between the possible envelope and twist conformations. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy of these different conformations and predict the most stable state. unito.it This analysis is crucial for understanding which three-dimensional shape of the molecule is most likely to be present when interacting with a target receptor. The two primary puckering modes for a C3-substituted pyrrolidine relative to the substituent are often described as C2-endo/C4-exo and C2-exo/C4-endo, which affects the pseudo-axial or pseudo-equatorial orientation of the benzyl group. kvinzo.com
| Conformation Type | Description | Influence of 3-(2-Fluorobenzyl) Group |
| C2-endo | C2 atom is puckered on the same side as the C3 substituent. | May result in steric hindrance, potentially a higher energy state. |
| C2-exo | C2 atom is puckered on the opposite side of the C3 substituent. | May be energetically favored to minimize steric clash with the bulky benzyl group. |
| C4-endo | C4 atom is puckered on the same side as the C3 substituent. | May be energetically favored to place the bulky group in a pseudo-equatorial position. |
| C4-exo | C4 atom is puckered on the opposite side of the C3 substituent. | May result in a less stable pseudo-axial orientation of the benzyl group. |
Ligand-Target Docking and Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijper.org For this compound, docking studies can be used to generate hypotheses about its mechanism of action and to guide the design of more potent analogs in SAR studies. nih.govnih.gov
The process involves placing a 3D model of the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals potential key interactions that stabilize the ligand-protein complex. For this compound, these interactions could include:
Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, or if protonated, as a hydrogen bond donor.
Hydrophobic Interactions: The benzyl group and parts of the pyrrolidine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic ring of the benzyl group can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
Cation-π Interactions: If the pyrrolidine nitrogen is protonated (positively charged), it can interact favorably with the electron-rich face of an aromatic ring. researchgate.net
Halogen Bonding: The fluorine atom, being an electronegative group, can participate in halogen bonding with an electron-donating atom in the protein's active site.
These predicted interactions provide a rational basis for SAR, suggesting modifications to the molecule that could enhance binding affinity. For instance, if docking predicts a favorable hydrophobic pocket near the fluorine atom, replacing it with a larger halogen might improve potency. monash.eduresearchgate.net
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residue Example |
| Pyrrolidine Nitrogen (protonated) | Hydrogen Bond Donor / Cation-π | Aspartate, Glutamate / Tyrosine, Tryptophan |
| Pyrrolidine Ring (CH₂) | Hydrophobic Interaction | Leucine, Valine, Isoleucine |
| Benzyl Ring | π-π Stacking / Hydrophobic Interaction | Phenylalanine, Tyrosine / Alanine, Proline |
| Fluorine Atom | Halogen Bond / Dipole-Dipole | Carbonyl oxygen, Serine hydroxyl |
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Design Principles for Fluorinated Pyrrolidine (B122466) Scaffolds
The design of drug candidates often leverages saturated heterocyclic scaffolds like pyrrolidine to enhance properties such as solubility and metabolic stability while providing a rigid framework for orienting functional groups. researchgate.net The non-planar, puckered conformation of the pyrrolidine ring offers distinct spatial arrangements of its substituents, which can be crucial for precise interactions with biological targets. nih.gov
A critical aspect of drug design is the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity and metabolic stability are key determinants of these properties.
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (hydrophobicity). nih.gov While this can improve cell membrane permeability, excessive lipophilicity can lead to poor solubility and increased off-target effects. Therefore, the strategic placement of fluorine, as seen in 3-(2-Fluorobenzyl)pyrrolidine, represents a nuanced approach to fine-tuning this property.
Metabolic Stability: Unsubstituted aromatic rings and aliphatic chains are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. pressbooks.pub Introducing fluorine onto the benzyl (B1604629) ring serves as a "metabolic block," preventing hydroxylation at that position, a common metabolic pathway. nih.govpressbooks.pub This enhances the compound's resistance to degradation, potentially increasing its half-life and bioavailability. chemrxiv.org Further strategies to improve metabolic stability include:
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can slow the rate of metabolic degradation due to the kinetic isotope effect. nih.gov
Scaffold Hopping: Replacing a metabolically vulnerable moiety, such as a phenyl ring, with a more stable heterocyclic ring (e.g., pyridine) can decrease susceptibility to oxidative metabolism. nih.gov
Introduction of Ring Strain: Incorporating cycloalkyl rings in place of linear alkyl chains can sometimes result in more metabolically stable compounds. nih.gov
Elucidation of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. researchgate.netmdpi.com The molecular complexity and defined stereochemistry of pyrrolidine derivatives make them excellent candidates for SAR exploration, allowing for the design of molecules with improved potency and reduced toxicity. frontiersin.orgnih.gov For the this compound scaffold, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint.
Substituents on the Benzyl Ring: Adding other groups to the fluorinated phenyl ring can alter the electronic distribution and steric profile. For instance, studies on related heterocyclic scaffolds have shown that introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can have a profound impact on antiproliferative activity. mdpi.com Electron-donating groups may enhance activity in some cases, while electron-withdrawing groups may be beneficial in others, depending on the specific interactions within the target's binding pocket. mdpi.com
Substituents on the Pyrrolidine Ring: The pyrrolidine nitrogen and the carbon atoms of the ring are key points for modification. N-alkylation or N-acylation can influence the compound's basicity and ability to form hydrogen bonds. Substitutions at other positions on the pyrrolidine ring can affect the molecule's conformation and introduce new interaction points. SAR studies on pyrrolidine-2,5-diones have demonstrated that the substituent at the 3-position strongly affects anticonvulsant activity. nih.gov
The following table illustrates hypothetical SAR data for derivatives of this compound, based on principles observed in similar compound series.
| Compound | R1 (on Benzyl Ring) | R2 (on Pyrrolidine N) | Hypothetical IC₅₀ (nM) | Comment |
|---|---|---|---|---|
| Parent | 2-F | -H | 150 | Baseline activity. |
| A | 2-F, 4-Cl | -H | 75 | Electron-withdrawing group at para-position may enhance binding. |
| B | 2-F, 4-OCH₃ | -H | 200 | Electron-donating group may be less favorable for this target. |
| C | 2-F | -CH₃ | 120 | Small N-alkylation is well-tolerated. |
| D | 2-F | -C(O)CH₃ | 350 | N-acetylation reduces basicity and may hinder key ionic interactions. |
The precise positioning of substituents is critical for pharmacological activity. Moving the fluorine atom on the benzyl ring or changing the attachment point of the benzyl group on the pyrrolidine ring can lead to significant changes in the pharmacological profile.
Isomerism on the Benzyl Ring: Shifting the fluorine from the 2-position (ortho) to the 3- (meta) or 4-position (para) would alter the molecule's dipole moment and conformational preferences. An ortho-fluoro substituent can induce a specific conformation through intramolecular interactions (e.g., hydrogen bonding with the pyrrolidine N-H) or steric effects that would be absent in the meta or para isomers. These changes can dramatically affect how the molecule fits into a receptor's binding site.
Isomerism on the Pyrrolidine Ring: Moving the 2-fluorobenzyl group from the 3-position to the 2-position of the pyrrolidine ring would create a fundamentally different scaffold (e.g., a derivative of prolinol). This change alters the spatial relationship between the aromatic ring and the nitrogen atom, which is often a key pharmacophoric element, thereby impacting the compound's interaction with its biological target. Research on pyrrolidinyl benzodioxanes has shown that minor positional changes of a hydroxyl group on the benzene (B151609) ring can result in opposite activity profiles at different receptor isoforms. researchgate.net
The table below conceptualizes the potential effects of positional isomerism on receptor binding affinity.
| Compound | Structure | Hypothetical Kᵢ (nM) | Rationale |
|---|---|---|---|
| This compound | Fluorine at ortho-position | 50 | Ortho-substituent may lock the molecule in an active conformation. |
| 3-(3-Fluorobenzyl)pyrrolidine | Fluorine at meta-position | 250 | Altered electronics and loss of specific ortho-interaction reduces affinity. |
| 3-(4-Fluorobenzyl)pyrrolidine | Fluorine at para-position | 180 | Different electronic vector compared to the ortho isomer. |
| 2-(2-Fluorobenzyl)pyrrolidine | Benzyl group at 2-position | 800 | Altered spatial arrangement of pharmacophoric features. |
Bioisosteric Replacements in Lead Optimization
For this compound, several bioisosteric replacements could be explored:
Fluorine Atom: The fluorine can be replaced with other groups to probe the binding pocket. A hydrogen atom would serve as a baseline, while a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group could introduce hydrogen bonding capabilities. A cyano (-CN) or trifluoromethyl (-CF₃) group could be used to explore different electronic and steric effects. cambridgemedchemconsulting.com
Phenyl Ring: The phenyl ring can be replaced with various five- or six-membered heterocycles like pyridine, thiophene, or pyrimidine. nih.gov Such replacements can significantly alter properties like solubility, metabolic stability, and the potential for hydrogen bonding. nih.gov
Pyrrolidine Ring: The pyrrolidine scaffold itself can be replaced with other cyclic amines like piperidine (B6355638) or azetidine, or even carbocyclic rings like cyclopentane, to assess the importance of the ring size and the nitrogen atom for activity.
The following table summarizes potential bioisosteric replacements for different moieties within the this compound structure.
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
|---|---|---|
| Fluorine (-F) | -OH, -NH₂, -CH₃ | Introduce H-bonding; probe steric tolerance. cambridgemedchemconsulting.com |
| Phenyl Ring | Pyridyl Ring | Increase solubility, block metabolism, introduce H-bond acceptor. nih.gov |
| Phenyl Ring | Thiophene Ring | Alter electronics and lipophilicity. cambridgemedchemconsulting.com |
| -CH₂- Bridge | -O-, -NH-, -CF₂- | Change bond angles and polarity; CF₂ as a bioisostere for oxygen. researchgate.net |
| Pyrrolidine Ring | Piperidine Ring | Modify ring pucker and basicity, alter spatial vector of benzyl group. |
| Pyrrolidine Ring | Oxazolidine Ring | Introduce H-bond acceptor, reduce basicity. |
Based on a comprehensive search of available scientific literature, there is currently insufficient data to construct an article on the specific pharmacological and biological activities of this compound that adheres to the requested detailed outline.
Searches for this specific compound did not yield published research studies detailing its mechanisms of action or molecular target engagement in the specified areas:
Dopamine Receptor (D2) Ligand Binding: No specific binding affinity data or functional studies for this compound at the D2 receptor were found.
Serotonin Receptor (5-HT6) Interaction: The interaction of this compound with the 5-HT6 receptor has not been characterized in the available literature.
NMDA Receptor Antagonism: There is no information available to suggest or confirm that this compound acts as an NMDA receptor antagonist.
Other Neurotransmitter System Modulation: Specific modulatory effects on other neurotransmitter systems have not been documented.
Enzyme Inhibition: No studies detailing the inhibitory activity of this compound against specific enzymes were located.
While the pyrrolidine scaffold is a common feature in many biologically active compounds with diverse pharmacological profiles, including effects on the central nervous system, this activity cannot be extrapolated to a specific, uncharacterized derivative. frontiersin.orgnih.govresearchgate.net The biological activity of such compounds is highly dependent on their specific substitution patterns.
Therefore, the generation of a scientifically accurate article focusing solely on the requested pharmacological aspects of this compound is not possible at this time.
Pharmacological Investigations and Biological Activities
Mechanisms of Action and Molecular Target Engagement
Enzyme Inhibition
Aldose Reductase Inhibition
Aldose reductase is an enzyme implicated in the polyol pathway, which is associated with diabetic complications. mdpi.com Inhibition of this enzyme is a therapeutic strategy for managing such conditions. mdpi.com A comprehensive review of scientific databases and published literature reveals no specific data on the aldose reductase inhibitory activity of 3-(2-Fluorobenzyl)pyrrolidine. While structurally related molecules containing the 2-fluorobenzyl and pyrrolidine (B122466) moieties have been synthesized and evaluated as potent aldose reductase inhibitors, the activity of the parent compound, this compound, has not been reported. acs.orgnih.gov
Autotaxin (ATX) Inhibition
Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and fibrosis. jst.go.jp As such, ATX is a significant target for drug discovery. jst.go.jp There are currently no published studies that have investigated or reported on the potential for this compound to inhibit autotaxin activity.
Penicillin-Binding Protein 3 (PBP3) Inhibition
Penicillin-binding protein 3 (PBP3) is an essential bacterial enzyme involved in cell wall synthesis, making it a crucial target for antibiotics, particularly against Gram-negative bacteria. organic-chemistry.org A review of the available scientific literature indicates that the inhibitory activity of this compound against PBP3 has not been investigated or reported.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the interconversion of carbon dioxide and bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. There is no available data from published research to suggest that this compound has been evaluated as a carbonic anhydrase inhibitor.
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase and butyrylcholinesterase, are enzymes that break down choline-based neurotransmitters. Their inhibitors are used in the treatment of conditions such as Alzheimer's disease. No scientific studies have been published regarding the cholinesterase inhibitory properties of this compound.
Ion Channel Modulation (e.g., TRPC5)
Transient Receptor Potential Cation channel subfamily C member 5 (TRPC5) is an ion channel involved in various physiological processes, and its modulation is a target for therapeutic intervention in areas such as anxiety and kidney disease. A thorough search of the scientific literature yielded no evidence that this compound has been studied for its modulatory effects on TRPC5 or any other ion channels.
Data Tables
Due to the absence of published research on the pharmacological activities of this compound for the specified targets, no data tables of research findings can be generated.
Protein-Protein Interaction Inhibition (e.g., MDM2-p53)
The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor protein is a critical target in cancer therapy. Inhibition of this interaction can restore the tumor-suppressing function of p53. Derivatives of this compound have been investigated as scaffolds for the development of small-molecule inhibitors targeting the MDM2-p53 protein-protein interaction (PPI). acs.orgscispace.com
Structure-based design has led to the discovery of novel pyrrolidone derivatives that act as potent inhibitors of this interaction. nih.gov For instance, spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds, which incorporate a pyrrolidine ring, have been developed as chemically stable and orally active inhibitors of the MDM2-p53 interaction. nih.govacs.org These compounds are designed to fit into the binding pocket of the MDM2 protein, thereby blocking its interaction with p53. acs.org
Modeling studies have shown that specific substitutions on the pyrrolidine scaffold, such as the 3-chloro-2-fluorophenyl group, can project into the key p53 binding pockets (Trp23, Leu26, and Phe19) of the MDM2 protein. acs.org This targeted binding disrupts the PPI and can lead to the upregulation of p53 and its downstream targets like p21, ultimately activating the p53 pathway in cancer cells. acs.org The development of these inhibitors represents a promising strategy for cancer treatment by reactivating the endogenous tumor suppressor mechanisms. scispace.com
In Vitro Pharmacological Profiling
Receptor Binding Assays
While specific receptor binding assay data for this compound itself is not extensively detailed in the provided search results, the broader class of pyrrolidine derivatives has been widely studied for their interactions with various receptors. Receptor binding assays are a fundamental tool in pharmacology to determine the affinity and selectivity of a compound for a specific receptor. These assays typically involve using a radiolabeled ligand that is known to bind to the target receptor and measuring the ability of the test compound to displace it.
For example, studies on related pyrrolidine-containing structures have been conducted to assess their binding to numerous receptors, including but not limited to sigma receptors and G-protein coupled receptors. The general methodology involves incubating the test compound with a preparation of membranes containing the receptor of interest and a specific radioligand. The amount of radioligand displaced by the test compound is then measured to calculate the binding affinity (Ki or IC50 values). High-throughput screening methods utilizing multiwell plates are often employed for these assays.
The 2-fluorobenzyl moiety is a common substituent in medicinal chemistry, often introduced to enhance binding affinity or modulate electronic properties. Therefore, it is plausible that this compound and its derivatives have been evaluated in various receptor binding assays as part of broader drug discovery programs, though specific public domain data for this exact compound is limited. The pyrrolidine scaffold itself is a key component in many biologically active molecules, and its derivatives have shown affinity for a wide range of biological targets. nih.gov
Enzyme Activity Assays
Enzyme activity assays are crucial for determining the inhibitory or activating effects of a compound on a specific enzyme. For derivatives containing the this compound scaffold, these assays are instrumental in elucidating their mechanism of action, particularly in the context of cancer and other diseases where enzyme dysregulation is a key factor.
One significant area of investigation for pyrrolidine derivatives is the inhibition of protein kinases. nih.gov Kinase inhibition assays are performed to measure the ability of a compound to block the phosphorylation activity of a kinase. These assays can be conducted using various formats, including fluorescence-based methods that detect the product of the kinase reaction. mdpi.com For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been designed and evaluated as multi-kinase inhibitors, with their inhibitory effects against enzymes like EGFR, Her2, VEGFR2, and CDK2 being quantified through such assays. nih.gov
Another important class of enzymes targeted by pyrrolidine-containing compounds is the MurA enzyme in bacteria. nih.gov Assays for MurA inhibition typically measure the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor. The results, often expressed as an IC50 value, indicate the potency of the compound. nih.gov
Furthermore, pyrrolidine-2,3-dione (B1313883) derivatives have been identified as inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. The inhibitory activity of these compounds was determined using a fluorescence-based assay with a thioester artificial substrate. nih.gov These examples highlight the diverse range of enzymes that can be targeted by compounds incorporating a pyrrolidine scaffold, and the importance of enzyme activity assays in their pharmacological profiling.
Cell-Based Assays
Derivatives of this compound have been incorporated into more complex molecules and investigated for their anticancer activity through cell growth inhibition assays. These assays are fundamental in cancer research to determine the cytotoxic or cytostatic effects of a compound on various cancer cell lines.
A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.com For example, spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds, which contain a pyrrolidine moiety, have demonstrated potent antiproliferative activity in cancer cells. nih.govacs.org These compounds were designed as inhibitors of the MDM2-p53 protein-protein interaction, and their ability to inhibit cell growth is a direct consequence of reactivating the p53 tumor suppressor pathway. scispace.com
Studies on novel pyrrolidone derivatives have shown selective activity against tumor cells, with compounds effectively inhibiting tumor growth in xenograft models. nih.gov The antiproliferative effects of these compounds are often evaluated against a panel of human cancer cell lines to assess their spectrum of activity. For instance, spirooxindole pyrrolidine derivatives have been synthesized and evaluated for their antibacterial and enzyme inhibitory potency, with some showing antiproliferative effects against cell lines like HT-29 and SH-SY5Y. nih.gov
The data from these assays, typically presented as IC50 values (the concentration of the compound that inhibits cell growth by 50%), are crucial for the initial screening and structure-activity relationship (SAR) studies of potential anticancer agents.
Table 1: Representative Cell Growth Inhibition Data for Pyrrolidine Derivatives
| Compound Type | Cell Line | Activity | Reference |
|---|---|---|---|
| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | SJSA-1 (osteosarcoma) | In vivo efficacy in xenograft model | nih.govacs.org |
| Pyrrolidone derivative | A549 (lung carcinoma) | In vivo tumor growth inhibition | nih.gov |
| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | HT-29 (colon carcinoma), SH-SY5Y (neuroblastoma) | Antiproliferative effect | nih.gov |
Cell cycle analysis is a critical tool to understand the mechanism by which an anticancer compound exerts its effects. For compounds containing the this compound scaffold within larger molecular structures, this analysis can reveal if the compound induces cell cycle arrest at a specific phase, which is a common mechanism for many chemotherapeutic agents.
This analysis is typically performed using flow cytometry. Cells are treated with the compound for a specific duration, then fixed, and their DNA is stained with a fluorescent dye such as propidium (B1200493) iodide. The fluorescence intensity of the stained cells is proportional to their DNA content. A flow cytometer then measures the fluorescence of individual cells, allowing for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
For example, a study on novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated that a particularly potent compound suppressed cell cycle progression in HepG2 (liver cancer) cells. nih.gov This indicates that the compound interferes with the molecular machinery that controls the cell cycle, leading to an accumulation of cells in a particular phase and preventing them from dividing. While direct data for "this compound" is not available, the investigation of its derivatives highlights the importance of this assay in characterizing the pharmacological profile of potential anticancer drugs.
Apoptosis Induction6.3. In Vivo Pharmacological Evaluation6.3.1. Animal Models for Therapeutic Efficacy6.3.1.1. Antitumor Efficacy in Xenograft Models6.3.1.2. Neuropharmacological Assessments (e.g., Anticonvulsant, Dissociative Effects)6.3.2. Brain Penetration Studies6.3.3. Pharmacodynamic Biomarker Studies
There is currently no publicly available research data to populate these specific sections for the chemical compound this compound.
Therapeutic Potential and Clinical Translation
Potential Applications in Neurological and Psychiatric Disorders
The pyrrolidine (B122466) scaffold is a key feature in many centrally acting agents, and its derivatives are actively being investigated for the treatment of complex neurological and psychiatric conditions. chemimpex.com The potential of 3-(2-Fluorobenzyl)pyrrolidine in this area is largely associated with its structural similarity to ligands targeting key central nervous system (CNS) receptors, such as the sigma-1 receptor (S1R).
The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum, is implicated in a variety of neurological and psychiatric diseases, including neurodegenerative disorders, schizophrenia, and drug addiction. nih.govrsc.org Research has identified high-affinity S1R antagonists based on a 3-phenylpyrrolidine (B1306270) moiety, highlighting the importance of this core structure for receptor binding. nih.gov Given that this compound shares this fundamental pyrrolidine core, it is a plausible candidate for S1R modulation. S1R antagonists have shown promise as a therapeutic avenue for treating substance use disorders and other conditions characterized by uncontrolled reward-seeking behaviors. nih.gov
Furthermore, pyrrolidine-containing compounds, such as 3,4-methylenedioxypyrovalerone (MDPV), are known to be potent psychostimulants that act by inhibiting the re-uptake of dopamine. researchgate.net This neuropharmacological activity underscores the potential for substituted pyrrolidines to modulate dopaminergic neurotransmission, a key pathway in many psychiatric disorders. researchgate.net The development of G protein-coupled receptor 52 (GPR52) agonists, which include molecules with a fluorobenzyl component, also represents a promising strategy for treating neuropsychiatric diseases like schizophrenia. nih.gov The anti-epileptic effects of related small molecules in chemically induced seizure models further suggest a role for such compounds in managing neurological hyperexcitability. mdpi.com
Oncology and Anticancer Therapeutic Development
Pyrrolidine derivatives have emerged as a versatile scaffold for the development of novel anticancer agents. nih.govnih.gov Their structural diversity allows for the targeting of various mechanisms involved in cancer cell proliferation and survival. nih.govmdpi.com
Studies on benzofuran (B130515) spiro-pyrrolidine derivatives have demonstrated significant antitumor activity. In one study, specific compounds from this class exhibited greater potency against HeLa (human cervical cancer) and CT26 (mouse colon carcinoma) cell lines than the conventional chemotherapy drug, cisplatin. nih.gov The research indicated that the introduction of electron-donating substituents on the benzyl (B1604629) portion of the molecule could enhance inhibitory activity against cancer cells. nih.gov
Similarly, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer effects on human A549 lung epithelial cells. mdpi.comresearchgate.net The results showed that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the pyrrolidone structure significantly enhanced anticancer activity, with some derivatives proving more effective than the standard drug cytarabine. mdpi.comresearchgate.net The activity of these compounds highlights the adaptability of the pyrrolidine core in creating potent anticancer molecules.
Below is a data table summarizing the anticancer activity of selected spiro-pyrrolidine compounds against HeLa and CT26 cell lines, as reported in recent research. nih.gov
| Compound | Cell Line | IC50 (µM) | Cisplatin IC50 (µM) |
| 4b | HeLa | 15.14 ± 1.33 | 15.91 ± 1.09 |
| 4c | HeLa | 10.26 ± 0.87 | 15.91 ± 1.09 |
| 4e | CT26 | 8.31 ± 0.64 | 10.27 ± 0.71 |
| 4s | CT26 | 5.28 ± 0.72 | 10.27 ± 0.71 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Anti-infective Applications (Antibacterial, Antifungal, Antiviral)
The pyrrolidine ring is a constituent of numerous compounds with demonstrated efficacy against a wide range of pathogens, including bacteria, fungi, and viruses. ua.esnih.gov
Antibacterial: Research into fluorine-containing N-benzyl substituted pyrrolidine derivatives has confirmed their bio-active properties. sphinxsai.com A study involving the synthesis and characterization of these compounds tested their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. sphinxsai.com The findings showed that fluorobenzyl pyrrolidine derivatives possess notable antibacterial capabilities, validating the potential of this compound as an antibacterial agent. sphinxsai.com The combination of the thiazole (B1198619) and pyrrolidine heterocycles has also yielded derivatives with selective activity against Gram-positive bacteria. biointerfaceresearch.com
The following table details the antibacterial activity of a synthesized fluorobenzyl pyrrolidine derivative against various bacterial strains. sphinxsai.com
| Bacterial Strain | Type | Activity of Derivative |
| Staphylococcus aureus | Gram-positive | Active |
| Bacillus subtilis | Gram-positive | Active |
| Escherichia coli | Gram-negative | Active |
| Pseudomonas aeruginosa | Gram-negative | Active |
Antifungal: The pyrrolidine scaffold is also integral to the development of antifungal agents. frontiersin.org Metal complexes of pyrrolidone thiosemicarbazone have shown significant antifungal activity against species such as Aspergillus niger and Candida albicans. researchgate.netnih.gov Furthermore, synthetic pyrrolo[1,2-a]quinoline (B3350903) analogues are being investigated as novel agents against C. albicans, a common cause of opportunistic fungal infections. semanticscholar.org
Antiviral: Several approved antiviral drugs incorporate the pyrrolidine structure, demonstrating its importance in this therapeutic area. nih.gov For instance, Telaprevir and Ombitasvir are pyrrolidine-containing medications used in combination therapies to treat chronic Hepatitis C virus (HCV) infection. nih.gov These drugs function by inhibiting viral proteins essential for replication, such as the NS3/4A serine protease and the NS5A protein. nih.gov
Anti-Inflammatory Applications
Derivatives of the pyrrolidine scaffold have been successfully developed as anti-inflammatory agents. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac, which are used to treat conditions such as osteoarthritis and rheumatoid arthritis, are based on a pyrrole (B145914) or pyrrolidine structure. nih.gov
Research has also explored novel pyrrolidine derivatives for their ability to modulate inflammatory pathways. Certain compounds have demonstrated potent in vitro anti-inflammatory activity in models of acute lung injury by inhibiting enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov Other studies have shown that pyrrole-based analogs can modulate pro-inflammatory cytokines through signaling pathways like MAPK p38 and NF-κB, further supporting the potential of this compound in treating inflammatory conditions. nih.gov
Other Emerging Therapeutic Areas
The versatility of the pyrrolidine scaffold extends to a range of other therapeutic applications.
Antidiabetic: Polyhydroxylated pyrrolidines have been identified as potent inhibitors of α-glycosidase, an enzyme involved in carbohydrate digestion. nih.gov This inhibitory action makes them promising candidates for the development of new antidiabetic drugs. nih.gov Glimepiride, a medication used to treat type 2 diabetes, also contains a pyrrolidine moiety. nih.gov
Cardiovascular: Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure, is a well-established drug featuring a pyrrolidine ring. nih.gov
Anticonvulsant: Certain derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant properties in animal models, suggesting a potential role in epilepsy treatment. nih.govnih.gov
Research Methodologies and Techniques
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are fundamental in the synthesis and analysis of 3-(2-Fluorobenzyl)pyrrolidine, ensuring the purity and separation of the final product from starting materials, byproducts, and enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like many pyrrolidine (B122466) derivatives. In the context of this compound and related structures, HPLC is used to monitor reaction progress and assess the purity of the final compound. fda.govnih.gov For instance, methods have been developed for other N-methyl-2-pyrrolidone (NMP) derivatives that utilize HPLC coupled with mass spectrometry (MS/MS) for detection and quantification in biological matrices. nih.gov Such methods often employ reversed-phase columns (e.g., C18 or C30) with mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid to ensure good peak shape and separation. fda.govnih.gov
A critical application of HPLC is in the separation of stereoisomers. Since the biological activity of chiral molecules like this compound can be highly dependent on their stereochemistry, chiral HPLC is employed. acs.orgresearchgate.net This technique uses a chiral stationary phase (CSP) to resolve enantiomers, allowing for the isolation and testing of individual isomers. acs.org The enantiomeric excess (ee) of a sample, a measure of its chiral purity, is also determined using this method. acs.org
Gas Chromatography (GC) is another powerful separation technique, typically used for volatile and thermally stable compounds. While less common for larger, more complex pyrrolidine derivatives, GC can be applied to analyze precursors or smaller, more volatile related compounds. nist.gov When coupled with a mass spectrometer (GC-MS), it provides excellent separation and structural identification capabilities based on the fragmentation patterns of the analyte. nih.gov For comprehensive analysis, GC-Orbitrap-MS offers high mass accuracy, aiding in the precise elucidation of product ion structures. nih.govresearchgate.net
| Technique | Application for this compound | Common Detector | Key Findings |
| HPLC | Purity assessment, reaction monitoring, quantification. fda.govnih.gov | UV, MS/MS | Determination of purity levels (e.g., >95%) and quantification in various samples. nih.govsigmaaldrich.com |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess (ee). acs.org | UV, Polarimeter | Isolation of individual stereoisomers to study stereospecific biological activity. acs.org |
| GC-MS | Analysis of volatile precursors and byproducts, structural identification. nist.govnih.gov | Mass Spectrometer | Identification of impurities and confirmation of component structures through mass fragmentation patterns. nih.gov |
Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, MS, IR for verification)
Once a pure sample of this compound is obtained, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the fluorobenzyl group, the benzylic protons, and the protons of the pyrrolidine ring. chemicalbook.comresearchgate.net
¹³C NMR reveals the number of unique carbon atoms in the molecule. researchgate.net
¹⁹F NMR is particularly important for fluorinated compounds, providing a clear signal for the fluorine atom and confirming its presence and chemical environment. eurjchem.com
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound by measuring its mass with very high precision. mdpi.com Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule for MS analysis. acs.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-N bonds of the pyrrolidine ring, and the C-F bond of the fluorobenzyl group. nist.govchemicalbook.comchemicalbook.com
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Determines proton framework and connectivity. chemicalbook.comhmdb.ca | Signals for aromatic, benzylic, and pyrrolidine protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Identifies unique carbon environments. researchgate.net | Distinct signals for each carbon atom in the aromatic ring, the benzyl (B1604629) CH₂, and the pyrrolidine ring. |
| ¹⁹F NMR | Confirms the presence and environment of fluorine. eurjchem.com | A specific signal corresponding to the fluorine atom on the benzyl group. |
| MS (HRMS) | Confirms molecular weight and elemental formula. mdpi.com | A molecular ion peak corresponding to the exact mass of C₁₁H₁₄FN, confirming its molecular formula. |
| IR Spectroscopy | Identifies functional groups. chemicalbook.comnist.gov | Characteristic absorption bands for aromatic C-H, aliphatic C-H, C-N, and C-F bonds. |
In Vitro and In Vivo Screening Protocols
To determine the biological and potential therapeutic effects of this compound, it is subjected to a variety of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) screening protocols. The pyrrolidine scaffold is a common feature in many biologically active compounds, guiding the types of assays in which its derivatives are tested. researchgate.netmdpi.comunipa.it
In Vitro Screening: These initial tests are designed to rapidly assess the compound's activity against specific biological targets.
Enzyme Inhibition Assays: Many drugs function by inhibiting enzymes. Derivatives of this compound could be screened against various enzymes, such as kinases, proteases, or others implicated in disease. For example, pyrrolidinone derivatives have been evaluated for their ability to inhibit autotaxin (ATX), an enzyme involved in inflammation and cancer. frontiersin.org
Receptor Binding Assays: These assays measure the affinity of the compound for specific cellular receptors. Given the prevalence of pyrrolidine structures in compounds targeting the central nervous system, screening against neurotransmitter receptors (e.g., dopamine, serotonin) would be a logical step. mdpi.com
Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of bacteria or fungi. This is typically done by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govnih.gov For instance, pyrrolidine-2,3-dione (B1313883) derivatives have shown activity against P. aeruginosa. nih.gov
Cell-Based Assays: These assays use living cells to evaluate the compound's effect on cellular processes like proliferation, cytotoxicity, or specific signaling pathways. High-throughput phenotypic profiling, such as the Cell Painting assay, can be used to assess broad biological effects. epa.gov
Animal Models of Disease: Depending on the in vitro results, the compound might be tested in animal models relevant to specific diseases. For example, if it shows anticonvulsant potential, it would be tested in rodent models of epilepsy. frontiersin.org Similarly, its potential as an analgesic could be evaluated in hot plate or writhing tests. frontiersin.org
Pharmacokinetic Studies: These studies determine how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the organism, which is crucial for understanding its potential as a drug.
Computational and Cheminformatics Tools for Drug Discovery
Computational and cheminformatics tools are integral to modern drug discovery, enabling researchers to rationalize experimental results and guide the design of new molecules with improved properties.
Molecular Modeling and Docking: These techniques are used to predict how a compound like this compound might bind to a specific biological target, such as a protein receptor or enzyme. acs.org Based on the crystal structure of the target, a docking simulation can place the compound into the binding site and estimate the binding affinity. This information helps in understanding the structure-activity relationship (SAR) and in designing modifications to improve potency and selectivity. acs.org
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing a set of active pyrrolidine derivatives, a pharmacophore model can be generated to guide the design of new compounds or to search virtual libraries for other potential hits. The non-planar, three-dimensional nature of the pyrrolidine ring is a key feature in such models. researchgate.netunipa.it
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of the molecule, such as electrostatic potential and orbital energies, which influence its reactivity and intermolecular interactions.
Molecular Dynamics (MD) Simulations: These simulations model the movement of the compound and its target protein over time, providing insights into the stability of the binding complex and the conformational changes that may occur upon binding. The Automated Topology Builder (ATB) is a tool that can help generate the necessary parameters (force fields) for running such simulations on novel molecules. uq.edu.au
Q & A
Q. Table 1. Representative Reaction Conditions for Fluorobenzyl-Pyrrolidine Synthesis
| Parameter | Example Value (From ) | Optimization Range (From ) |
|---|---|---|
| Temperature | 150°C | 35–55°C |
| Solvent | DMF | Toluene, THF, MeCN |
| Reaction Time | 20 hours | 12–48 hours |
| Catalyst | K₂CO₃ | NaH, Cs₂CO₃, DBU |
Q. Table 2. Key NMR Peaks for this compound Derivatives
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H (ortho) | 7.61 | d (J=8.0 Hz) | |
| Pyrrolidine CH₂ | 3.33 | m | |
| Fluorine-coupled H | 6.75 | t (J=7.2 Hz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
